![molecular formula C17H14FN3O4S B2384530 3-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 868677-16-1](/img/structure/B2384530.png)
3-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide, also known as compound 1, is a novel small molecule that has shown potential as a therapeutic agent in various scientific research studies.
Mechanism Of Action
The exact mechanism of action of 3-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide 1 is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation, such as matrix metalloproteinases and cyclooxygenase-2.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines and chemokines.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide 1 in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects on different cell types and in different experimental conditions.
Future Directions
There are several future directions for research on 3-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide 1. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent in animal models of cancer and inflammatory diseases. Additionally, it may be useful to investigate the potential of 3-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide 1 in combination with other anticancer or anti-inflammatory agents.
Synthesis Methods
Compound 1 can be synthesized using a multistep process involving the reaction of 4-fluorobenzonitrile with thionyl chloride to form 4-fluorobenzonitrile oxide. This intermediate is then reacted with 2-amino-2-methylpropan-1-ol to form 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-methylpropan-1-ol. This intermediate is then reacted with benzenesulfonyl chloride to form 3-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide 1.
Scientific Research Applications
Compound 1 has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anticancer agent. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S/c18-13-8-6-12(7-9-13)16-20-21-17(25-16)19-15(22)10-11-26(23,24)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUNZRDMIRTBOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide |
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